![molecular formula C8H7N3O2 B179309 2-(azidomethyl)benzoic Acid CAS No. 289712-57-8](/img/structure/B179309.png)
2-(azidomethyl)benzoic Acid
Overview
Description
2-(azidomethyl)benzoic Acid is an organic compound . It is described by the molecular formula C8H7N3O2 .
Molecular Structure Analysis
The molecular structure of 2-(azidomethyl)benzoic Acid consists of a benzene ring attached to a carboxyl group and an azidomethyl group .Chemical Reactions Analysis
While specific chemical reactions involving 2-(azidomethyl)benzoic Acid are not available, it’s worth noting that azides are generally reactive. They can participate in various reactions such as Staudinger reactions, Curtius rearrangements, and click chemistry .Physical And Chemical Properties Analysis
2-(azidomethyl)benzoic Acid has a molecular weight of 177.16 g/mol . Unfortunately, specific information about its physical properties such as melting point, boiling point, and density was not found.Scientific Research Applications
Chemical Synthesis Protective Group Precursor
“2-(Azidomethyl)benzoic Acid” serves as a precursor for the (2-azidomethyl)benzoyl (AZMB) protective group in chemical synthesis. This application is crucial for producing pure samples of certain compounds without the need for chromatographic purifications .
Biochemistry and Medicine
Benzoic acid derivatives, including azide-functionalized compounds like “2-(azidomethyl)benzoic Acid”, are often utilized in biochemistry and medicine. They can play roles in developing antibiotics, antiviral, antiprotozoal agents, and cardiovascular therapies .
Agrochemical Industry
In the agrochemical industry, such compounds may be used to create herbicides, fungicides, and plant growth regulators .
Asymmetric Synthesis
The azide group in “2-(azidomethyl)benzoic Acid” can be instrumental in asymmetric synthesis, which is a method used to produce chiral molecules that are important in pharmaceuticals .
Safety And Hazards
properties
IUPAC Name |
2-(azidomethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-5-6-3-1-2-4-7(6)8(12)13/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCSGHDQLXIMQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azidomethyl)benzoic Acid | |
CAS RN |
289712-57-8 | |
Record name | 2-(azidomethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using 2-(azidomethyl)benzoic acid as a precursor to a protecting group?
A1: A novel preparation method for 2-(azidomethyl)benzoic acid has been developed, allowing for the production of a pure sample in gram scale without requiring chromatographic purification. [] This efficient synthesis makes it a desirable precursor for the AZMB protecting group. Additionally, the research highlights the effectiveness of reductive cleavage using triphenylphosphine for deprotecting sterically hindered esters derived from 2-(azidomethyl)benzoic acid, particularly when basic hydrolysis proves challenging. [] This characteristic further emphasizes its utility in protecting group chemistry.
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